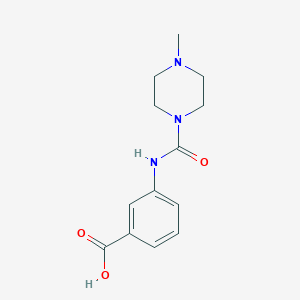

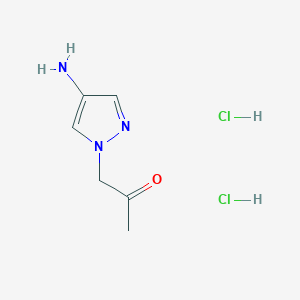

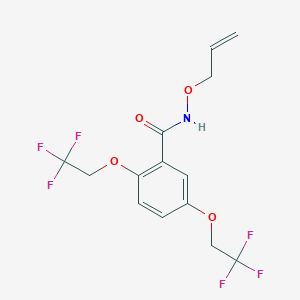

3-(4-Methylpiperazine-1-carboxamido)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride and of 4-methyl-3-nitroaniline with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride or benzotriazol-1-yl 4-(4-methylpiperazin-1-ylmethyl)benzoate .Molecular Structure Analysis

The InChI code for 3-(4-Methylpiperazine-1-carboxamido)benzoic acid is 1S/C13H18N2O2.2ClH/c1-14-6-8-15 (9-7-14)10-11-2-4-12 (5-3-11)13 (16)17;;/h2-5H,6-10H2,1H3, (H,16,17);2*1H .Chemical Reactions Analysis

The synthesis of new amides of the N-methylpiperazine series involved reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride and of 4-methyl-3-nitroaniline with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride or benzotriazol-1-yl 4-(4-methylpiperazin-1-ylmethyl)benzoate .科学的研究の応用

Synthesis of Antileukemic Agents

Research demonstrates the synthesis of new amides containing an N-methylpiperazine fragment, pivotal in developing antileukemic agents like imatinib. These compounds are synthesized through reactions involving 1-methylpiperazine and various chlorobenzoyl chlorides, leading to intermediates essential for the creation of targeted therapeutic agents (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).

Advancements in C-H Activation and Coupling Reactions

The development of palladium-catalyzed methodologies for the methylation and arylation of sp2 and sp3 C-H bonds in carboxylic acids represents a significant advancement in the field of organic synthesis. This method facilitates the direct modification of benzoic acids and other aliphatic acids, enabling the creation of structurally diverse molecules for further research and application in drug development (Giri et al., 2007).

PARP Inhibition for Cancer Treatment

The identification of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, which exhibit significant cellular potency, highlights the therapeutic potential of compounds containing cyclic amine structures. These inhibitors, including 3a (ABT-888), show promise in enhancing cancer treatments through their mechanism of action, which involves interfering with DNA repair pathways in cancer cells (Penning et al., 2009).

Nootropic Activity Exploration

The synthesis and testing of 1,4-Disubstituted 2-Oxopyrrolidines and related compounds for nootropic activity demonstrate the continuous search for compounds that could improve cognitive functions. These studies provide a foundation for developing new agents that could potentially treat cognitive disorders or enhance cognitive performance (Valenta, Urban, Taimr, & Polívka, 1994).

Understanding Supramolecular Architectures

Research into the cocrystallization of N-donor type compounds with 5-sulfosalicylic acid sheds light on the hydrogen-bonding and supramolecular architectures that are fundamental to the design of new materials and pharmaceuticals. These studies contribute to the broader understanding of crystal engineering and host-guest chemistry, which are crucial for developing advanced materials and drug delivery systems (Wang et al., 2011).

特性

IUPAC Name |

3-[(4-methylpiperazine-1-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-15-5-7-16(8-6-15)13(19)14-11-4-2-3-10(9-11)12(17)18/h2-4,9H,5-8H2,1H3,(H,14,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEVRDDMHCSSFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylpiperazine-1-carboxamido)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2940295.png)

![4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2940300.png)

![N-(2,4-difluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2940306.png)

![(E)-1-[(2S)-2-(2-Cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one](/img/structure/B2940316.png)